molecular formula C10H8N2S B1586811 4-Phenylpyrimidine-2-thiol CAS No. 60414-59-7

4-Phenylpyrimidine-2-thiol

Cat. No. B1586811
CAS RN: 60414-59-7
M. Wt: 188.25 g/mol
InChI Key: SXIMWFPBGWZKAV-UHFFFAOYSA-N
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Description

4-Phenylpyrimidine-2-thiol is a chemical compound with the molecular formula C10H8N2S . It is used for research and development purposes .


Synthesis Analysis

The synthesis of thioxopyrimidines, such as 4-Phenylpyrimidine-2-thiol, and their condensed analogs with an exocyclic sulfur atom has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Another method involves the reaction of CuI with bis (4-phenylpyrimidine-2-thiol)alkane ligands with different spacer lengths

Scientific Research Applications

Antimicrobial Applications

4-Phenylpyrimidine-2-thiol derivatives have been explored for their potential as antimicrobial agents. For instance, El-kerdawy et al. (1990) studied the synthesis of certain mercapto- and aminopyrimidine derivatives, including those of 4-Phenylpyrimidine-2-thiol, demonstrating their in vitro antimicrobial activity against various pathogenic microorganisms (El-kerdawy et al., 1990).

Photocatalysis and Optical Properties

4-Phenylpyrimidine-2-thiol compounds have been used to create copper(I) complexes with unique optical properties and high photocatalytic activity under visible light. Zhang et al. (2016) found that these complexes exhibit strong solvatochromic behavior and reversible luminescence switching, highlighting their potential in optical applications and photocatalysis (Zhang et al., 2016).

COX Inhibition and Anti-cancer Activity

The derivatives of 4-Phenylpyrimidine-2-thiol have been researched for their potency to inhibit COX-1 and COX-2 enzymes, which are significant in the context of anti-inflammatory and anti-cancer therapeutics. Seebacher et al. (2015) synthesized new 4-phenylpyrimidine-2(1H)-thiones and investigated their COX inhibition capabilities, contributing to the understanding of structure-activity relationships in this domain (Seebacher et al., 2015).

Nonlinear Optical (NLO) Applications

4-Phenylpyrimidine-2-thiol derivatives have shown promise inthe field of nonlinear optics (NLO). Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, including 4-Phenylpyrimidine-2-thiol, for NLO applications. They found that these compounds exhibit significant NLO properties, making them suitable for optoelectronic and high-tech applications (Hussain et al., 2020).

Coordination Polymers and Material Chemistry

Research by Yang et al. (2012) on coordination polymers made from CuI and bis(4-phenylpyrimidine-2-thio)alkane ligands reveals the potential of 4-Phenylpyrimidine-2-thiol in material chemistry. Their work resulted in the creation of unique structural polymers with potential applications in materials science (Yang et al., 2012).

Corrosion Inhibition

4-Phenylpyrimidine derivatives, including 4-Phenylpyrimidine-2-thiol, have been evaluated as corrosion inhibitors. Xianghong et al. (2014) found that these compounds effectively inhibit the corrosion of metals in acidic environments, indicating their potential use in corrosion protection (Xianghong et al., 2014).

Surface Protection and Electrochemistry

Wei et al. (2018) investigated the use of 4-Phenylpyrimidine monolayers in protecting copper surfaces from salt corrosion. Their findings suggest that 4-Phenylpyrimidine-2-thiol can form compact, uniform layers on metallic surfaces, offering significant protection against corrosion [(Wei et al., 2018)](https://consensus.app/papers/4phenylpyrimidine-monolayer-protection-copper-surface-wei/29cb845465af5a92ac55ee3e3ba8e187/?utm_source=chatgpt).

properties

IUPAC Name

6-phenyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIMWFPBGWZKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209171
Record name 2(1H)-Pyrimidinethione, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpyrimidine-2-thiol

CAS RN

60414-59-7
Record name 2(1H)-Pyrimidinethione, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinethione, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PHENYL-2-PYRIMIDINETHIOL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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